molecular formula C17H23N3O4 B6673304 N-[2-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide

N-[2-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide

Cat. No.: B6673304
M. Wt: 333.4 g/mol
InChI Key: CCAMUDVSSDNBOX-FZMZJTMJSA-N
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Description

Properties

IUPAC Name

N-[2-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-17(2,3)14-11(7-10-23-14)16-20-19-13(24-16)6-8-18-15(21)12-5-4-9-22-12/h4-5,9,11,14H,6-8,10H2,1-3H3,(H,18,21)/t11-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAMUDVSSDNBOX-FZMZJTMJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCO1)C2=NN=C(O2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1[C@H](CCO1)C2=NN=C(O2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions:

  • Oxadiazole formation: : Starting with the appropriate acid hydrazide and an alkyl halide, an oxadiazole ring can be formed under acidic or basic conditions.

  • Carboxamide formation: : The furan-2-carboxylic acid or its derivatives can be reacted with suitable amines to form the carboxamide moiety.

  • Chiral oxolane introduction: : Using chiral catalysts or auxiliaries, the oxolane moiety is introduced, ensuring the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

  • Batch reactions: : Using large reactors with controlled temperatures and pressures to carry out the multi-step synthesis.

  • Purification processes: : Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation at various points, particularly at the furan ring, which is sensitive to oxidative conditions.

  • Reduction: : The oxadiazole ring can be reduced under strong reducing conditions.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur, especially at reactive sites on the furan and oxadiazole rings.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂, or other oxidative reagents.

  • Reduction: : LiAlH₄, NaBH₄, or hydrogenation catalysts.

  • Substitution: : Halogens, strong nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

  • Oxidation products: : Can include hydroxylated or carboxylated derivatives.

  • Reduction products: : Reduced forms of the oxadiazole or furan rings.

  • Substitution products: : Various substituted analogs depending on the reagents used.

Scientific Research Applications

Chemistry

  • Catalysis: : This compound can act as a ligand in catalytic systems due to its unique structural features.

  • Material Science:

Biology

  • Enzyme Inhibition: : It may inhibit certain enzymes due to its structural similarity to natural substrates.

  • Receptor Modulation: : Its ability to interact with biological receptors makes it a candidate for studying receptor-ligand interactions.

Medicine

  • Drug Development: : Potential lead compound for developing new pharmaceuticals, especially due to its chiral centers and functional groups that can be modified to enhance biological activity.

Industry

  • Chemical Synthesis: : Used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The compound's effects are mediated through interactions with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and possibly nucleic acids.

  • Pathways Involved: : Various biochemical pathways, including those involving signal transduction, enzyme activity modulation, and receptor binding.

Comparison with Similar Compounds

N-[2-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide can be compared to other compounds with similar structures:

  • Similar Compounds: : Other oxadiazole derivatives, carboxamides with chiral oxolane rings, and furan-containing molecules.

  • Uniqueness: : Its combination of a chiral oxolane, oxadiazole ring, and furan carboxamide sets it apart, providing unique chemical and biological properties.

This detailed exploration sheds light on the fascinating aspects of This compound , from its synthesis to its scientific applications and mechanism of action.

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